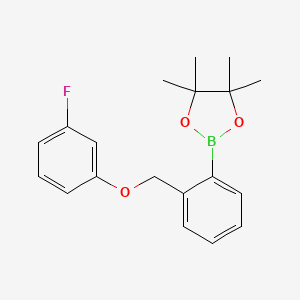
2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative . Boronic acids are an important group of compounds with a wide range of applications . They have been studied in the context of their physicochemical, structural, antimicrobial, and spectroscopic properties .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is relatively simple and well known . The synthetic processes used to obtain these active compounds involve aromatic diamine, HCl, 2-ethoxyethanol, and 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid .Molecular Structure Analysis
The molecular structure of boronic acids and their derivatives has been determined by single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .Chemical Reactions Analysis
The introduction of the -OCF3 group influences the acidity of the isomers . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” include a boiling point of 352.9±27.0 °C and a density of 1.208±0.06 g/cm3 . The compound’s pKa value is 14.24±0.10 .Applications De Recherche Scientifique
Enhanced Fluorescence Emission in Nanoparticles
A study by Fischer, Baier, and Mecking (2013) utilized complexes for initiating Suzuki-Miyaura chain growth polymerization, leading to heterodisubstituted polyfluorenes. These polyfluorenes, when converted to nanoparticles, exhibited bright fluorescence emission. This property was further enhanced by tuning the emission to longer wavelengths through energy transfer to a perylene dye. The study demonstrates the compound's role in creating materials with bright and enduring fluorescence, potentially useful in applications like bioimaging and sensors (Fischer, Baier, & Mecking, 2013).
Synthesis of Boronic Acid Derivatives
Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, showcasing their inhibitory activity against serine proteases including thrombin. The study highlights the compound's utility in developing boronic acid derivatives with potential biomedical applications, such as in drug development and diagnostic assays (Spencer et al., 2002).
Precision Synthesis of Polymers
Yokozawa and colleagues (2011) investigated the Suzuki-Miyaura coupling polymerization catalyzed by a palladium complex to yield poly(3-hexylthiophene) with almost perfect head-to-tail regioregularity. This precise polymer synthesis method is critical for developing electronic and optoelectronic materials, underscoring the compound's importance in creating well-defined polymers for advanced technologies (Yokozawa et al., 2011).
Orientations Futures
The relevance of extending the studies with boronic acids in Medicinal Chemistry has been emphasized, in order to obtain new promising drugs shortly . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Propriétés
IUPAC Name |
2-[2-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-11-6-5-8-14(17)13-22-16-10-7-9-15(21)12-16/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRGFULYURDJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide](/img/structure/B2891597.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2891600.png)
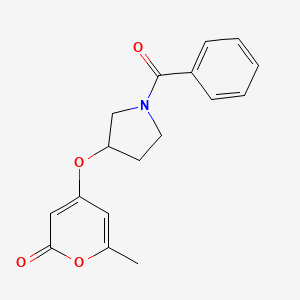
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891602.png)
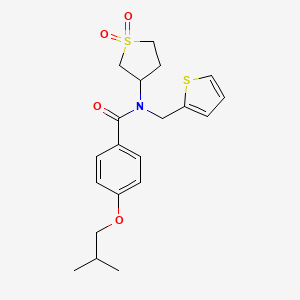
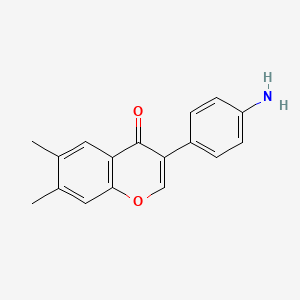


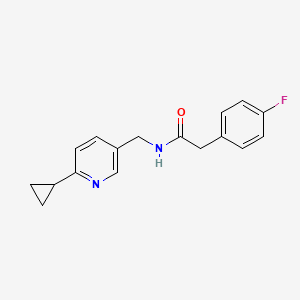
![7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2891612.png)
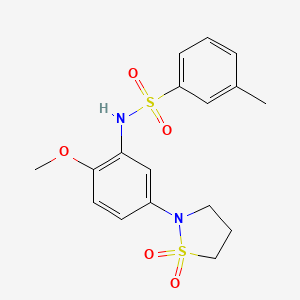
![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2891617.png)
![Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2891618.png)